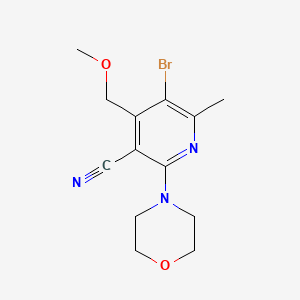
5-(4-methylbenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methylbenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of 5-(4-methylbenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in cell division and DNA replication, leading to cell death. It may also induce apoptosis by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
5-(4-methylbenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to have several biochemical and physiological effects. Studies have demonstrated that it can inhibit the growth of microorganisms by disrupting their cell membrane integrity and inhibiting their metabolic activity. Moreover, it has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-methylbenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole in lab experiments include its potent antimicrobial and anticancer activity, as well as its ease of synthesis. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 5-(4-methylbenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. One area of research is the development of new derivatives with improved pharmacological properties. Another area of research is the investigation of its potential as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders. Moreover, further studies are needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of 5-(4-methylbenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can be achieved through various methods, including the condensation reaction of 4-methylbenzohydrazide and 3-nitrobenzoyl chloride in the presence of triethylamine and phosphorus oxychloride. Another method involves the reaction of 4-methylbenzohydrazide and 3-nitrobenzohydrazide with phosphorus oxychloride in the presence of triethylamine to form the corresponding intermediate, which is then cyclized with acetic anhydride to obtain the desired product.
Applications De Recherche Scientifique
5-(4-methylbenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. One of the major areas of research is its antimicrobial activity. Studies have shown that this compound exhibits significant antibacterial and antifungal activity against a wide range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Another area of research is the anticancer activity of 5-(4-methylbenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. Studies have demonstrated that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Moreover, it has been shown to induce apoptosis and inhibit cell proliferation, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
5-[(4-methylphenyl)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-11-5-7-12(8-6-11)9-15-17-16(18-22-15)13-3-2-4-14(10-13)19(20)21/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQWPUNXVHZYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5816735.png)

![4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5816742.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B5816748.png)
![N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5816758.png)


![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5816788.png)
![10,10-dimethyl-10,11-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5816796.png)




